![molecular formula C13H23NO3 B1358155 Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-89-5](/img/structure/B1358155.png)
Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
“Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance . The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 .
Synthesis Analysis
There are two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . More details can be found in the Russian Journal of Organic Chemistry .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” can be represented by the InChI code 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 .
Physical And Chemical Properties Analysis
“Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a solid substance . It has a molecular weight of 255.31 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .
Scientific Research Applications
Microbial Degradation in Subsurface
Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate is related to fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA). The degradation of these substances in subsurface environments is influenced by redox conditions. Microbial degradation under oxic and nearly all anoxic conditions is possible, although the presence of MTBE and related compounds in groundwater often limits the use of in situ biodegradation as a remediation option due to their slow biodegradation rate. The understanding of site-specific biogeochemical conditions is crucial for the intrinsic degradation of these recalcitrant compounds (Schmidt, Schirmer, Weiss & Haderlein, 2004).
Decomposition in Cold Plasma Reactors
The compound has been the subject of studies exploring its decomposition using cold plasma reactors. This method demonstrates the feasibility of decomposing and converting MTBE, a similar oxygenate, into simpler compounds. The decomposition efficiency and the conversion into products like CH4, C2H2, and C2H4 are influenced by factors such as input power and the concentration of the compounds in the plasma environment (Hsieh, Tsai, Chang & Tsao, 2011).
Property Measurements and Applications
Research has delved into the thermophysical properties of mixtures containing ethers like MTBE, emphasizing their application in improving octane rating and reducing exhaust pollution in fuels. Understanding the properties of these mixtures is crucial for assessing their behavior and applications in different industrial processes (Marsh, Niamskul, Gmehling & Bölts, 1999).
Environmental Occurrence and Toxicity
The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, which include compounds like tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate, have been a subject of study. These compounds are detected in various environmental matrices and have been associated with human exposure through different pathways. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and even carcinogenicity, emphasizing the need for future studies to develop compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Safety and Hazards
The safety information for “Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” includes the following hazard statements: H302-H315-H319 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-6-13(7-9-14)5-4-10-16-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBXBGSIZHAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCO2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620722 | |
| Record name | tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374794-89-5 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374794-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


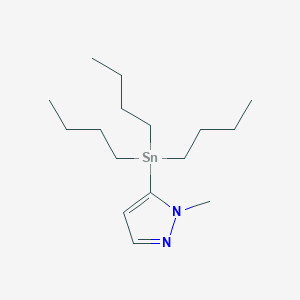


![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
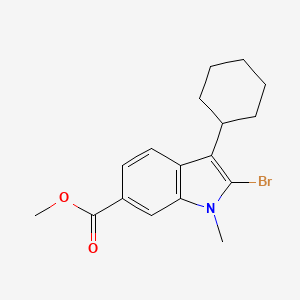
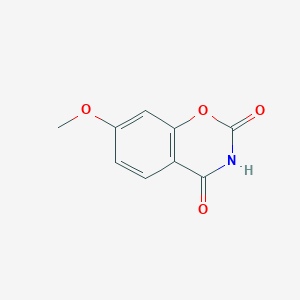
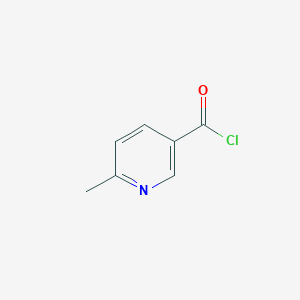


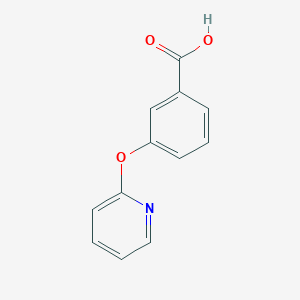

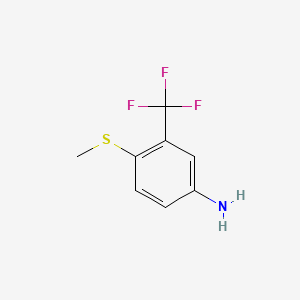
![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)